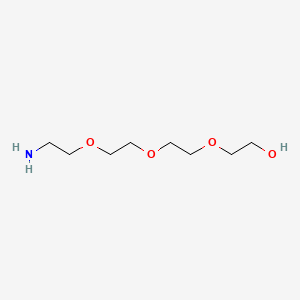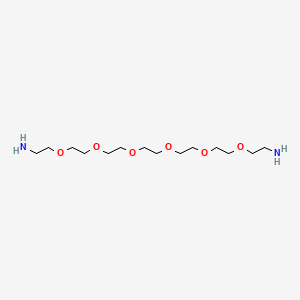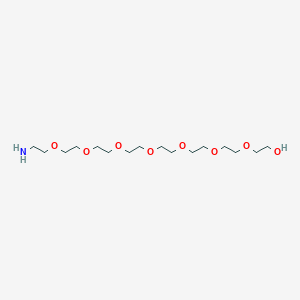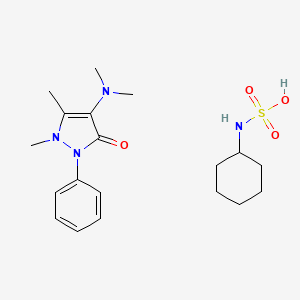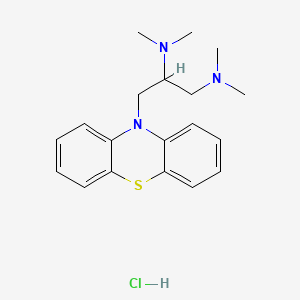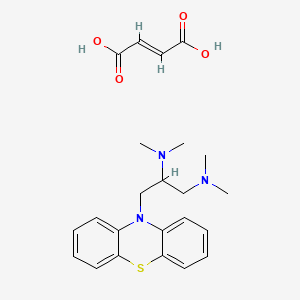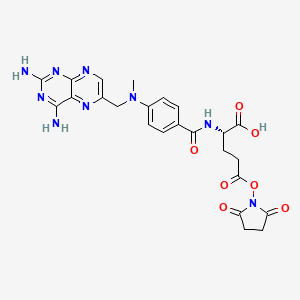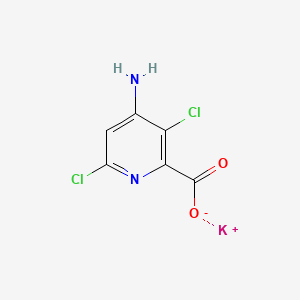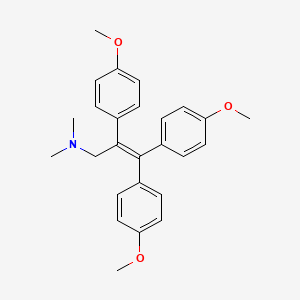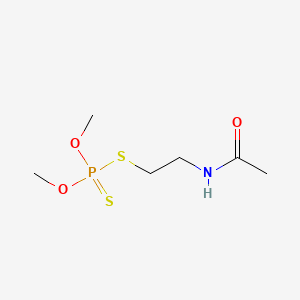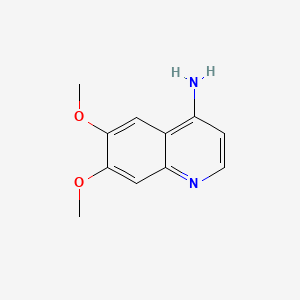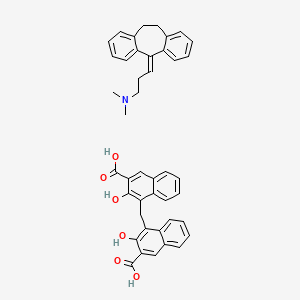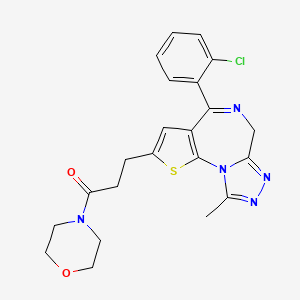
Apafant
Übersicht
Beschreibung
Apafant, also known as WEB-2086 or LSM-2613, is a synthetic compound that acts as a potent and selective inhibitor of the phospholipid mediator platelet-activating factor (PAF). It was developed by modifying the structure of the thienotriazolodiazepine sedative drug brotizolam. This compound has been investigated for various applications involving inflammatory responses, such as asthma and conjunctivitis, but it was never adopted for medical use. it continues to be used in pharmacology research .
Wissenschaftliche Forschungsanwendungen
Apafant has been widely used in scientific research due to its potent and selective inhibition of the platelet-activating factor receptor (PAFR). Some of its key applications include:
Chemistry: this compound is used as a reference compound in studies investigating the PAF pathway and its role in various chemical reactions.
Biology: It is employed in biological studies to understand the role of PAF in cellular processes, such as inflammation and immune responses.
Medicine: This compound has been investigated for its potential therapeutic effects in conditions like asthma, allergic conjunctivitis, and other inflammatory diseases
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting the PAF pathway.
Wirkmechanismus
Target of Action
Apafant, also known as WEB2086, is a synthetic antagonist of the Platelet-Activating Factor Receptor (PAFR) . PAFR is a G-protein-coupled seven-transmembrane receptor that plays a significant role in stimulating inflammatory and thrombotic responses . It is activated by Platelet-Activating Factor (PAF), a family of structurally related agonistic phospholipids that bind with high affinity to the receptor .
Mode of Action
This compound acts by binding with low nanomolar affinity to PAFR, thereby competing with the natural ligand PAF . In competition experiments with [3H]PAF, this compound displaces the natural ligand PAF with an equilibrium dissociation constant (KD) of 15 nM, thereby inhibiting the signaling function of PAFR .
Biochemical Pathways
PAFR stimulation mediates numerous cellular responses such as activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, phosphoinositol turnover, platelet and granulocyte aggregation, and chemotaxis of leukocytes . Elevated PAF levels in disease tissues and fluids can lead to systemic hypotension, increased vascular permeability, and thrombocytopenia .
Pharmacokinetics
It’s known that the compound has been employed for in vitro and in vivo studies of the paf pathway .
Result of Action
This compound inhibits PAF-induced human platelet and neutrophil aggregation in vitro at IC50’s of 170 and 360 nM, respectively . In vivo, it has been shown to potently reduce bronchoconstriction, hypotension, microvascular leakage, and anaphylactic shock .
Action Environment
It’s known that the compound has been employed for in vitro and in vivo studies of the paf pathway , suggesting that its action, efficacy, and stability could potentially be influenced by various experimental conditions.
Biochemische Analyse
Biochemical Properties
Apafant plays a crucial role in biochemical reactions by inhibiting the PAF receptor. The PAF receptor is a G-protein-coupled receptor that mediates inflammatory and thrombotic responses. This compound interacts with the PAF receptor by displacing the natural ligand PAF with an equilibrium dissociation constant (KD) of 15 nM . This interaction inhibits the signaling function of the PAF receptor, thereby preventing PAF-induced human platelet and neutrophil aggregation . Additionally, this compound has been shown to inhibit PAF-induced eosinophil activation in allergic conjunctivitis models .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It inhibits PAF-induced human platelet aggregation and neutrophil aggregation in vitro . In vivo studies have demonstrated that this compound reduces bronchoconstriction, hypotension, microvascular leakage, and anaphylactic shock in animal models . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and affects gene expression related to inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the PAF receptor, thereby inhibiting the receptor’s activation by PAF. This inhibition prevents the downstream signaling events that lead to inflammatory and thrombotic responses . This compound’s selective inhibition of the PAF receptor is achieved through structural modifications that separate its PAF inhibitory actions from activity at the benzodiazepine receptor . This selective inhibition results in reduced platelet aggregation, neutrophil activation, and eosinophil activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and effective in inhibiting PAF-induced responses in both acute and chronic phases of allergic conjunctivitis . Long-term studies have shown that this compound maintains its inhibitory effects on eosinophil activation and reduces clinical symptoms in repetitive challenge models . The stability and sustained efficacy of this compound make it a valuable tool for studying the PAF pathway in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In vivo studies have shown that this compound potently reduces bronchoconstriction, hypotension, microvascular leakage, and anaphylactic shock at various dosages . High doses of this compound may lead to toxic or adverse effects, such as systemic hypotension and increased vascular permeability . It is essential to determine the optimal dosage to balance efficacy and safety in animal models.
Metabolic Pathways
This compound is involved in metabolic pathways related to the PAF receptor. The PAF receptor is activated by PAF, a family of structurally related agonistic phospholipids . This compound inhibits the binding of PAF to the receptor, thereby preventing the activation of downstream signaling pathways, such as the MAPK pathway and phosphoinositol turnover . This inhibition affects metabolic flux and reduces the levels of metabolites associated with inflammatory responses .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It binds with low nanomolar affinity to the PAF receptor, competing with the natural ligand PAF . This binding prevents the localization and accumulation of PAF in target tissues, thereby reducing its pro-inflammatory effects . The distribution of this compound within tissues is influenced by its affinity for the PAF receptor and its ability to displace PAF .
Subcellular Localization
The subcellular localization of this compound is primarily associated with the PAF receptor on the plasma membrane. This compound’s binding to the PAF receptor prevents the receptor’s activation and subsequent signaling events . This localization is crucial for its inhibitory effects on platelet aggregation, neutrophil activation, and eosinophil activation . Additionally, this compound’s structural modifications ensure its selective targeting of the PAF receptor, enhancing its efficacy in inhibiting inflammatory responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Apafant is synthesized through a series of chemical reactions starting from the thienotriazolodiazepine scaffold. The synthetic route involves the following key steps:
Formation of the thienotriazolodiazepine core: This involves the cyclization of appropriate precursors to form the core structure.
Substitution reactions: Various substituents, such as the 2-chlorophenyl group and the morpholinyl group, are introduced through substitution reactions.
Final modifications: The final product is obtained through additional modifications and purification steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Apafant undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s activity.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of this compound with different chemical and pharmacological properties.
Vergleich Mit ähnlichen Verbindungen
Apafant is compared with other similar compounds based on its structure and pharmacological properties. Some of the similar compounds include:
Bepafant: Another PAFR antagonist with similar inhibitory effects but enhanced potency in certain models.
WEB2387: A structurally related compound used as a negative control in studies involving this compound.
Uniqueness of this compound
This compound is unique due to its high selectivity and potency as a PAFR antagonist. Its ability to inhibit PAF-induced responses without affecting other pathways makes it a valuable tool in pharmacological research. Additionally, its structural modifications from brotizolam highlight the potential for developing selective inhibitors from existing drug scaffolds .
Eigenschaften
IUPAC Name |
3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2S/c1-14-25-26-19-13-24-21(16-4-2-3-5-18(16)23)17-12-15(31-22(17)28(14)19)6-7-20(29)27-8-10-30-11-9-27/h2-5,12H,6-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPJQFOROWSRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)N4CCOCC4)C(=NC2)C5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048974 | |
| Record name | Apafant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105219-56-5 | |
| Record name | 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-1-(4-morpholinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105219-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apafant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105219565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apafant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-[4[(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a]diazepin-2-yl]-1-oxopropyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APAFANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J613NI05SV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


